5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione
Overview
Description
5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the class of pyrimidine derivatives and is characterized by the presence of a diethylamino group attached to a benzylidene moiety, which is further connected to a dimethyl-pyrimidine-trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione typically involves a multi-step process. One common method includes the condensation reaction between 4-diethylaminobenzaldehyde and 1,3-dimethylbarbituric acid. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions in ethanol. The resulting product is then purified through recrystallization to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups replacing the diethylamino group .
Scientific Research Applications
5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of advanced materials, such as sensors for detecting heavy metal ions, and in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with DNA replication in cancer cells. Molecular modeling studies have provided insights into its binding interactions with target proteins, helping to elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-(Dimethylamino)benzylidene)-N-methylhydrazinecarbothioamide
- (E)-2-(4-(Dimethylamino)benzylidene)-4-oxo-4-phenylbutanehydrazide
- 4-(4-(Dimethylamino)benzylidene)-2-phenyloxazol-5(4H)-one
Uniqueness
5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione stands out due to its unique combination of a diethylamino group and a pyrimidine-trione core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
5-[[4-(diethylamino)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-5-20(6-2)13-9-7-12(8-10-13)11-14-15(21)18(3)17(23)19(4)16(14)22/h7-11H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKWSELBRJSEBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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